Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-
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Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme cofactors and biological pigments.
Medicine: Investigated for its potential as an antimalarial agent and other therapeutic uses.
Industry: Utilized in the development of fluorescent dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it may inhibit key enzymes in the parasite’s metabolic pathways, disrupting its lifecycle. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the parasite’s death .
Comparison with Similar Compounds
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Folic Acid: A pteridine derivative involved in various biological processes.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
58537-70-5 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3,7,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-7-4-5-9-8(6-7)14-10-11(16(9)2)15-13(19)17(3)12(10)18/h4-6H,1-3H3 |
InChI Key |
LAJNDZUGDKTUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
Origin of Product |
United States |
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